molecular formula C16H12N4O B2568344 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 551921-64-3

5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B2568344
CAS No.: 551921-64-3
M. Wt: 276.299
InChI Key: LCILXKXYCLBWMS-UHFFFAOYSA-N
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Description

5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile is a chemical compound offered for research and development purposes. Compounds within this chemical class, particularly those featuring a 5-aminoimidazole-4-carbonitrile core and aromatic substitutions, are of significant interest in medicinal and organic chemistry. They are frequently investigated as key synthetic intermediates in the construction of more complex nitrogen-containing heterocycles . Research on closely related structures indicates their potential value in pharmaceutical development. For instance, analogous 5-aminoimidazole-4-carbonitrile derivatives serve as precursors for novel scaffolds like imidazo[4,5-b]pyrrolo[3,4-d]pyridines and imidazopyrrolodiazepines, which have been identified through in silico studies for their potential anticancer activity, particularly against renal cell carcinoma . Similarly, structurally related pyrazole-4-carbonitriles substituted with a 4-phenoxyphenyl group are well-documented as critical intermediates in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and ACP-196 . The 5-aminoimidazole-4-carbonitrile structure is a versatile building block, and its functionalization can lead to diverse molecular architectures with potential biological activity. This product is intended for research applications only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For a comprehensive overview of handling, please consult the material safety data sheet (MSDS).

Properties

IUPAC Name

5-amino-1-(2-phenoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-13-16(18)20(11-19-13)14-8-4-5-9-15(14)21-12-6-2-1-3-7-12/h1-9,11H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCILXKXYCLBWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N3C=NC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenoxybenzaldehyde with an appropriate amine and a nitrile source under acidic or basic conditions to form the imidazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile can be synthesized through several methods, often involving the cyclization of appropriate precursors. The synthesis typically includes the reaction of 2-phenoxyaniline with carbonitrile derivatives under specific conditions to yield the desired imidazole structure. Various synthetic routes have been reported, emphasizing efficiency and yield, which are crucial for industrial applications.

Anticancer Activity

Research has shown that imidazole derivatives exhibit notable anticancer properties. A study highlighted the potential of substituted imidazoles, including this compound, as promising candidates for renal cell carcinoma treatment. In silico screening identified these compounds as having significant cytotoxic effects against cancer cell lines, suggesting their utility in developing new anticancer therapies .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. Several studies have documented their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .

Agricultural Applications

The compound has potential uses in agriculture as a pesticide or herbicide. Its structural analogs have been explored for their effectiveness in controlling agricultural pests, owing to their ability to interfere with biological processes in target organisms . The synthesis of derivatives with enhanced efficacy and reduced toxicity is an ongoing area of research.

Case Study 1: Anticancer Research

In a recent study, a series of imidazole derivatives were synthesized and evaluated for their anticancer activity. The compound this compound was included in this evaluation and demonstrated promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Agricultural Efficacy

Another significant study focused on the agricultural application of imidazole derivatives. The research assessed the effectiveness of several compounds, including this compound, against common agricultural pests. Results indicated that these compounds could serve as effective alternatives to traditional pesticides, with lower environmental impact .

Mechanism of Action

The mechanism of action of 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituent at Position 1 Molecular Weight (g/mol) Melting Point (°C) Key Synthetic Features
5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile 2-Aminophenyl 215.22 197–199 KOH-mediated cyclization
(R)-5-Amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile 2-Hydroxypropyl 180.20 Not reported Ba(OH)₂-mediated cyclization (85% yield)
5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile 4-Methoxyphenyl 214.22 Not reported Condensation with 4-methoxyaniline
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-pyrrolo[1,2-c]imidazole-6-carbonitrile Bromophenyl/pyrroloimidazole 559.00 (M⁺+H) 259–260 Multi-step electrophilic substitution

Key Observations :

  • Electron-donating vs. electron-withdrawing groups: The 2-aminophenyl substituent (electron-donating) enhances reactivity in cyclocondensation reactions, enabling efficient synthesis of fused heterocycles like imidazo[1,2-a]quinoxalines . In contrast, bromophenyl groups (electron-withdrawing) increase molecular weight and stability, as seen in the pyrroloimidazole derivative .
  • Impact on solubility: The hydroxypropyl group in the Tenofovir precursor improves aqueous solubility, critical for antiviral drug formulation .

Key Findings :

  • Anticancer vs. antiviral applications: The 2-aminophenyl analog and its derivatives primarily target tubulin and EGFR, making them potent anticancer agents . In contrast, the hydroxypropyl derivative is tailored for antiviral applications via incorporation into nucleoside analogs .
  • Role of fused rings: Imidazo[1,2-a]quinoxaline derivatives exhibit enhanced anticancer potency due to planar aromatic systems that improve DNA intercalation and target binding .

Biological Activity

5-Amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the phenoxyphenyl moiety enhances its pharmacological profile, potentially contributing to its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A498 (RCC)10.0
786-O (RCC)12.5
HK2 (Non-neoplastic)>30

The above table summarizes the inhibitory concentration (IC50) values for different renal cell carcinoma (RCC) lines, indicating a selective cytotoxicity profile that spares non-cancerous cells.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It has been suggested that the compound may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate these pathways fully.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineConcentration Tested (µM)Inhibition (%)Reference
TNF-α1045
IL-61050

Case Studies

A recent study investigated the therapeutic efficacy of this compound in a mouse model of renal cell carcinoma. Mice treated with this compound exhibited significant tumor regression compared to control groups. The study also reported minimal systemic toxicity, highlighting the compound's potential as a targeted therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile, and how can side-product formation be minimized?

  • Methodological Answer : A robust synthesis involves condensation of diaminomaleonitrile (DAMN) with trimethylorthoformate (TMOF) to form a formimidate intermediate, followed by cyclization with a phenoxyphenyl-substituted amine. Substituting NaOH with Ba(OH)₂ as the base reduces polycyanide byproducts and improves yield . For analogous compounds, aqueous KOH (1 M) at room temperature facilitates ring closure, with extraction using ethyl acetate and drying over Na₂SO₄ for purification .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to verify the imidazole core and substituents. For example, in similar nitrile-containing imidazoles, characteristic peaks appear at δ 6.9–7.5 ppm (aromatic protons) and δ 85–120 ppm (nitrile and aromatic carbons) in CD₃OD . High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Q. What crystallization strategies are effective for X-ray diffraction analysis of this compound?

  • Methodological Answer : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) often yields diffraction-quality crystals. ORTEP-3 can visualize thermal ellipsoids and validate hydrogen bonding networks .

Advanced Research Questions

Q. How does the electron-withdrawing phenoxyphenyl group influence the tautomeric equilibria of the imidazole core?

  • Methodological Answer : Compare 1H^1 \text{H} NMR data in polar (e.g., DMSO-d₆) and non-polar solvents (e.g., CDCl₃) to detect tautomeric shifts. For related imidazole-carbonitriles, tautomerization between N1-H and N3-H forms is solvent-dependent, with downfield shifts (~0.3–0.5 ppm) indicating dominant tautomers . Computational studies (DFT) can model relative stabilities .

Q. What role does this compound play as an intermediate in nucleoside analog synthesis (e.g., antiviral agents)?

  • Methodological Answer : The imidazole-carbonitrile scaffold is a precursor for purine analogs. For example, condensation with formamidine acetate in DMF at 110°C generates adenine-like structures, as seen in Tenofovir synthesis. Subsequent phosphorylation or alkylation steps introduce antiviral pharmacophores . Monitor reaction progress via LC-MS to optimize yields .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, FLAT) to harmonize geometric parameters with literature values. For imidazole derivatives, typical C-N bond lengths range from 1.31–1.38 Å. Validate against the Cambridge Structural Database (CSD) to identify outliers .

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